3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid
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Overview
Description
The compound “3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid” is an imidazole derivative . It is also known as Phentolamine , which is used as an alpha-1A adrenergic receptor .
Synthesis Analysis
Imidazole derivatives can be synthesized through a variety of methods. One common method is the one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a phenol group and a methyl group attached to the imidazole ring .
Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including oxidative aromatization reactions of imidazolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. For example, the boiling point of 4,5-Dihydro-1H-imidazol-2-amine is 178.3±23.0 °C at 760 mmHg .
Scientific Research Applications
Hypertensive Crises Management
Phentolamine has traditionally been used in hypertensive crises due to pheochromocytoma . It acts on both venous and arterial vessels, decreasing total peripheral resistance and venous return .
Extravasation Management
Phentolamine is used for the management of extravasation, which is the leakage of intravenously (IV) infused, and potentially damaging, medications into the extravascular tissue surrounding the site of infusion .
Local Anesthesia Reversal
In the dental realm, it has been used as a reversal agent of oral soft tissue anesthesia . The dosages typically vary from 1 to 5 mg, depending on the amount of local anesthetic used .
Abdominal Cancer Pain
Recent research has suggested applications of Phentolamine for abdominal cancer pain . It works via non-selective competitive blockade of both pre- and post-synaptic alpha-adrenergic receptors .
Neuropathic Pain
Phentolamine has also been suggested for the treatment of neuropathic pain . It has been found to have a positive inotropic and chronotropic effect on the heart .
Erectile Dysfunction Treatment
Phentolamine has been used in the treatment of erectile dysfunction through self-injection of small doses combined with papaverine hydrochloride into the corpus cavernosum .
Enhancing Antibacterial Activity
Phentolamine can enhance the antibacterial activity of macrolide antibiotics against Gram-negative bacteria . It has been found to have synergistic effects when combined with macrolide antibiotics .
Cocaine-induced Cardiovascular Complications
Phentolamine has been successfully used to manage cocaine-induced cardiovascular complications . It helps to counteract severe peripheral vasoconstriction .
Mechanism of Action
Target of Action
Phentolamine acetate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of vascular smooth muscle tone and systemic blood pressure .
Mode of Action
Phentolamine acetate acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines, leading to vasodilation of vascular smooth muscles . This vasodilation results in a decrease in systemic vascular resistance and blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by phentolamine acetate involves the adrenergic system . By blocking alpha-1 and alpha-2 adrenergic receptors, phentolamine acetate inhibits the vasoconstrictive effect of catecholamines, leading to vasodilation . This action disrupts the normal feedback mechanisms that regulate norepinephrine release, leading to an increase in heart rate .
Pharmacokinetics
Phentolamine acetate is administered through various routes, including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . The pharmacokinetic properties of phentolamine acetate ensure that it is rapidly distributed and eliminated, allowing for precise control over its therapeutic effects .
Result of Action
The primary molecular effect of phentolamine acetate is the blockade of alpha-1 and alpha-2 adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in systemic vascular resistance and blood pressure . Clinically, this effect is harnessed to treat conditions such as hypertensive episodes and to reverse soft tissue anesthesia .
Action Environment
The action of phentolamine acetate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Furthermore, the compound’s action can be affected by the patient’s physiological state, such as stress levels or pre-existing medical conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSNZPUAZBUONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid | |
CAS RN |
249607-96-3 |
Source
|
Record name | 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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